1-Oxaspiro[4.5]dec-6-en-2-one, 4,4,8-trimethyl-, (5S,8R)-
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Overview
Description
1-Oxaspiro[4.5]dec-6-en-2-one, 4,4,8-trimethyl-, (5S,8R)- is a unique organic compound characterized by its spirocyclic structure. This compound is notable for its applications in various fields, including chemistry, biology, and industry. Its molecular formula is C13H20O2, and it is known for its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxaspiro[4.5]dec-6-en-2-one, 4,4,8-trimethyl-, (5S,8R)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable ketone with a diol in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and specific solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis or batch processing, to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Oxaspiro[4.5]dec-6-en-2-one, 4,4,8-trimethyl-, (5S,8R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The spirocyclic structure allows for substitution reactions, where functional groups can be introduced or replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
1-Oxaspiro[4.5]dec-6-en-2-one, 4,4,8-trimethyl-, (5S,8R)- has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in biochemical studies, particularly in enzyme interactions.
Medicine: Research explores its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism by which 1-Oxaspiro[4.5]dec-6-en-2-one, 4,4,8-trimethyl-, (5S,8R)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s spirocyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modulating their activity. Pathways involved in its mechanism of action can include signal transduction, metabolic processes, and cellular responses.
Comparison with Similar Compounds
Similar Compounds
2,6,10,10-Tetramethyl-1-oxaspiro[4.5]dec-6-en-8-one: This compound shares a similar spirocyclic structure but differs in its functional groups and reactivity.
1-Oxaspiro[4.5]decan-2-one: Another spirocyclic compound with different substituents and chemical properties.
Uniqueness
1-Oxaspiro[4.5]dec-6-en-2-one, 4,4,8-trimethyl-, (5S,8R)- is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and applications. Its ability to undergo various chemical reactions and its potential in scientific research make it a valuable compound in multiple fields.
Properties
CAS No. |
679396-13-5 |
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Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
(5S,8R)-4,4,8-trimethyl-1-oxaspiro[4.5]dec-6-en-2-one |
InChI |
InChI=1S/C12H18O2/c1-9-4-6-12(7-5-9)11(2,3)8-10(13)14-12/h4,6,9H,5,7-8H2,1-3H3/t9-,12+/m0/s1 |
InChI Key |
NJKGWEWHXBWALN-JOYOIKCWSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@]2(C=C1)C(CC(=O)O2)(C)C |
Canonical SMILES |
CC1CCC2(C=C1)C(CC(=O)O2)(C)C |
Origin of Product |
United States |
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